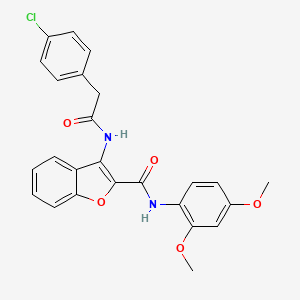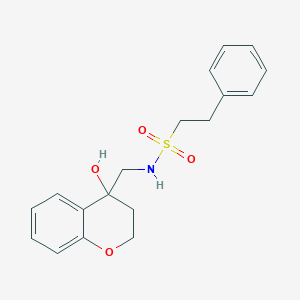
2-Chloro-1-ethynyl-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-ethynyl-3-methylbenzene is an organic compound with the molecular formula C9H7Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethynyl group at the first position, and a methyl group at the third position
Mécanisme D'action
Target of Action
As a derivative of benzene, it likely interacts with biological molecules through electrophilic aromatic substitution .
Mode of Action
The mode of action of 2-Chloro-1-ethynyl-3-methylbenzene can be inferred from the general mechanism of electrophilic aromatic substitution reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can undergo various reactions, including bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption , which could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of the compound . Additionally, the compound’s interaction with its environment could be influenced by its physical form, which is liquid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethynyl-3-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with an electrophile. For instance, starting from 3-methylphenylacetylene, chlorination can be carried out using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-ethynyl-3-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the chlorine or ethynyl group can be replaced by other substituents.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds, while reduction can lead to the formation of alkenes or alkanes.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Chlorination: Chlorine gas and iron(III) chloride as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Nucleophilic Substitution: Sodium amide or sodium alkoxide in an appropriate solvent.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Alkenes or alkanes.
Applications De Recherche Scientifique
2-Chloro-1-ethynyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-methylbenzene: Similar structure but lacks the ethynyl group.
1-Chloro-4-methylbenzene: Similar structure with the chlorine atom at a different position.
2-Chloro-1-ethynylbenzene: Lacks the methyl group.
Uniqueness
2-Chloro-1-ethynyl-3-methylbenzene is unique due to the presence of both the ethynyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-chloro-1-ethynyl-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPCEHCRCHTOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2921704.png)
![N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B2921706.png)
![3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2921709.png)
![1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2921710.png)




![[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2921718.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate](/img/structure/B2921719.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea](/img/structure/B2921721.png)
![(E)-4-(Dimethylamino)-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]but-2-enamide](/img/structure/B2921722.png)
![3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B2921723.png)
![(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[(pyridin-3-yl)amino]prop-2-en-1-one](/img/structure/B2921727.png)
